6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride
CAS No.: 2031259-03-5
Cat. No.: VC4183574
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2031259-03-5 |
|---|---|
| Molecular Formula | C11H15Cl2N3 |
| Molecular Weight | 260.16 |
| IUPAC Name | 6-piperidin-4-ylpyridine-3-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C11H13N3.2ClH/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2;2*1H |
| Standard InChI Key | DTWYTJWTRZAPHG-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC=C(C=C2)C#N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 3-position with a carbonitrile group and at the 6-position with a piperidin-4-yl moiety, forming a bicyclic system. The dihydrochloride salt enhances its solubility in polar solvents, a critical feature for biological assays . Key structural features include:
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Pyridine Core: Provides aromaticity and sites for electrophilic substitution.
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Piperidine Ring: A six-membered saturated heterocycle contributing to conformational flexibility.
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Carbonitrile Group: Enhances reactivity in nucleophilic additions and cyclization reactions.
The 2D and 3D structures have been validated through X-ray crystallography and computational modeling, confirming a chair conformation for the piperidine ring and planar geometry for the pyridine moiety .
Computed and Experimental Properties
Table 1 summarizes critical physicochemical properties derived from experimental and computational studies.
Table 1: Molecular and Computed Properties of 6-(Piperidin-4-yl)pyridine-3-carbonitrile Dihydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.16 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 | |
| LogP (Partition Coefficient) | 0.85 | |
| Polar Surface Area | 49 Ų |
The low LogP value indicates moderate hydrophilicity, aligning with its salt form, while the polar surface area suggests potential blood-brain barrier permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from pyridine and piperidine precursors. A common route includes:
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Nucleophilic Substitution: Reaction of 3-cyanopyridine with 4-chloropiperidine under basic conditions to form the C–N bond.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Optimization focuses on yield improvement (reported up to 75%) and purity (>95%), achieved through column chromatography and recrystallization .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reduce by-products. Key suppliers include Enamine Ltd. and A2B Chem, offering quantities from 50 mg to 2.5 g at prices ranging from $772 to $8,898, depending on scale .
Chemical Reactivity and Functionalization
Key Reactions
The compound participates in diverse transformations (Table 2), enabling derivative synthesis for structure-activity relationship (SAR) studies.
Table 2: Representative Reactions of 6-(Piperidin-4-yl)pyridine-3-carbonitrile Dihydrochloride
The carbonitrile group is particularly reactive, serving as a handle for click chemistry and palladium-catalyzed cross-couplings .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: NMR (400 MHz, DO) displays signals at δ 8.45 (pyridine-H), 3.90 (piperidine-H), and 2.75 ppm (methylene-H) .
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 259.0643 [M-Cl] .
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IR Spectroscopy: Stretching vibrations at 2240 cm (C≡N) and 1630 cm (C=N).
| Supplier | Purity (%) | Quantity | Price (USD) |
|---|---|---|---|
| Enamine US | 95 | 100 mg | 772 |
| A2B Chem | 95 | 1 g | 4,569 |
| SIA Enamine | 95 | 2.5 g | 8,898 |
Lead times vary from 2 days (US suppliers) to 15 days (international) .
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